molecular formula C9H17NO3 B1604119 (3S)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid CAS No. 181289-34-9

(3S)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid

Cat. No.: B1604119
CAS No.: 181289-34-9
M. Wt: 187.24 g/mol
InChI Key: NPDKTSLVWGFPQG-ZETCQYMHSA-N
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Description

Table 1: Key Structural Parameters

Parameter Value Source
Molecular formula $$ C9H{17}NO_3 $$
Molecular weight 187.24 g/mol
Stereochemistry (C3) S-configuration
Melting point 134°C
Hydrogen bond donors 2 (amide NH, carboxylic OH)

Comparative Analysis of 2D vs. 3D Conformational Representations

Two-dimensional structural depictions emphasize connectivity and functional group arrangement but fail to capture steric interactions. The PubChem 2D structure (CID 22871591) shows a linear hexanoic acid chain with substituents at C3 and C5. In contrast, 3D conformational models derived from X-ray crystallography and computational simulations reveal significant torsional strain between the methyl and amide groups. For instance, the tert-butyl-dimethylsilyl (TBDMS) derivative of a related compound exhibits a gauche conformation between the C3 and C5 substituents, minimizing steric clashes.

Quantum mechanical calculations using density functional theory (DFT) at the CAM-B3LYP/aug-cc-pVTZ level demonstrate that the lowest-energy conformer adopts a bent geometry, with the carboxylic acid and amide groups oriented antiperiplanar to reduce dipole-dipole repulsions. This contrasts with the planar arrangements often assumed in 2D representations.

Table 2: 2D vs. 3D Structural Features

Feature 2D Representation 3D Representation
Substituent spatial arrangement Linear, planar Bent, torsional strain
Hydrogen bonding Implied but not visualized Explicit O–H⋯O and N–H⋯O networks
Steric interactions Neglected Methyl-amide gauche effect

Intermolecular Interaction Networks in Crystalline States

Crystallographic studies of this compound derivatives reveal intricate hydrogen-bonded architectures. In the solid state, molecules form infinite chains via O–H⋯O interactions between carboxylic acid groups (O⋯O distance: 2.65 Å) and N–H⋯O bonds between amide moieties (N⋯O distance: 2.89 Å). These interactions propagate into a two-dimensional sheet structure parallel to the ac-plane, stabilized by van der Waals forces from the methyl and branched alkyl groups.

Comparative analysis with isostructural terephthalamides shows that while linear analogs form 3D networks via bifurcated hydrogen bonds, branched derivatives like this compound favor layer-like arrangements due to steric hindrance. Hirshfeld surface analysis indicates that H⋯H (49%), O⋯H (31%), and N⋯H (12%) contacts dominate the crystal packing, with the methyl group contributing 18% of the total surface contacts.

Table 3: Crystallographic Data for Analogous Compounds

Parameter Value Compound Source
Space group P2₁/n Benzene-1,3,5-tricarboxamide
Unit cell volume 3479.7 ų Terephthalamide derivative
Hydrogen bond synthons R₂²(8), R₄⁴(16) AOEMHA derivative

The crystalline lattice exhibits anisotropic thermal motion, with higher displacement parameters observed for the methyl and terminal carboxylic acid groups, suggesting dynamic disorder at room temperature.

Properties

IUPAC Name

(3S)-3-(2-amino-2-oxoethyl)-5-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-6(2)3-7(4-8(10)11)5-9(12)13/h6-7H,3-5H2,1-2H3,(H2,10,11)(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDKTSLVWGFPQG-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CC(=O)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60628709
Record name (3S)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181289-34-9
Record name (3S)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181289-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Enzymatic Enantioselective Synthesis

One of the prominent methods for preparing the (3S) enantiomer involves enzymatic hydrolysis of cyano or ester precursors to selectively yield the (S)-configured product.

  • Process Overview:

    • Starting from 2-carbethoxy-3-cyano-5-methylhexanoic acid ethyl ester, enzymatic hydrolysis is performed using liquid TL lipase enzyme.
    • This selective hydrolysis converts the ester to the corresponding acid while maintaining stereochemical integrity.
    • The intermediate sodium salt formed is acidified with hydrochloric acid to yield the free acid.
    • Subsequent formation of amine salts (e.g., with t-butyl amine and (S)-(-)-alpha methyl benzylamine) aids in purification and enantiomeric enrichment.
  • Advantages:

    • High enantiomeric purity of the product.
    • Economical due to the use of liquid enzyme rather than immobilized enzymes.
    • Improved yield and purity compared to traditional chemical methods.
    • Time-saving and cost-effective process suitable for scale-up.
  • Research Findings:

    • Specific optical rotation measurements confirm the chirality and purity of the intermediates.
    • The process modifications lead to higher purity and lower cost synthesis of (3S)-3-(2-amino-2-oxoethyl)-5-methylhexanoic acid.
  • Reference Reaction Scheme:

    • Conversion of 2-carbethoxy-5-methyl hex-2-enoic acid ethyl ester to 2-carbethoxy-3-cyano-5-methylhexanoic acid ethyl ester.
    • Enzymatic hydrolysis to 2-carboxyethyl-3-cyano-5-methylhexanoic acid.
    • Acidification and salt formation leading to the target compound.

This enzymatic route is considered a significant improvement over classical chemical syntheses due to its stereoselectivity and operational simplicity.

Resolution of Racemic Mixture via Diastereomeric Salt Formation

Another widely used approach is the resolution of the racemic mixture of 3-(carbamoylmethyl)-5-methylhexanoic acid by forming diastereomeric salts with optically active amines.

  • Process Details:

    • The racemate is reacted with optically pure amines such as (R)- or (S)-phenylglycinol or 1-(1-naphthyl)ethylamine in an organic solvent (commonly ethanol or isopropyl alcohol).
    • Diastereomeric salts form, which differ in solubility.
    • The less soluble salt (usually of the undesired enantiomer) precipitates and is removed by filtration.
    • The desired enantiomer remains in solution and is recovered after acid hydrolysis of the salt.
  • Solvent Considerations:

    • Chloroform has been used historically but is avoided industrially due to carcinogenicity.
    • Safer solvents like ethanol, isopropyl alcohol, or ethyl acetate are preferred.
  • Yields and Purity:

    • The process achieves enantiomeric excess (e.e.) greater than 99%.
    • Typical yields range from 40% to over 90%, depending on conditions and amine used.
  • Recovery and Recycling:

    • The organic phases containing the chiral amine can be recovered and reused, improving cost efficiency.
  • Example Conditions and Yields:

Step Conditions Solvent Temperature Time Yield (%)
Salification of racemate with (R)-phenylglycinol Ethanol, isopropyl alcohol 25–40 °C ~3 h 40–41
Salification with 1-(1-naphthyl)ethylamine Chloroform/ethanol Cooling to 20–25 °C Variable >90
Acid hydrolysis of salt Acidic aqueous phase, pH 1–1.5 60 °C 10 min addition, then cooling -
  • Notes:
    • The salt of the (S)-(+)-enantiomer precipitates preferentially and is removed.
    • The (R)-(−)-3-(carbamoylmethyl)-5-methylhexanoic acid is recovered from the mother liquor.

This method is industrially relevant for the preparation of enantiomerically pure intermediates and is described in detail in patent literature.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Typical Yield Enantiomeric Purity
Enzymatic Enantioselective Hydrolysis TL Lipase, Hydrochloric acid, t-butyl amine, (S)-alpha methyl benzylamine 25–40 °C, aqueous-organic High stereoselectivity, economical, scalable High (not specified) >99% e.e.
Diastereomeric Salt Resolution Racemic acid, (R)/(S)-Phenylglycinol or 1-(1-naphthyl)ethylamine Ethanol, isopropanol, 20–40 °C High purity, industrially established 40–90% >99% e.e.
Ammonia Treatment 25% Ammonium hydroxide, HCl 40 °C, 48 h Simple, final amino group introduction Moderate (lab scale) Racemic or post-resolution

The preparation of this compound involves sophisticated stereoselective synthetic strategies or resolution techniques to ensure high enantiomeric purity. Enzymatic hydrolysis offers an improved, cost-effective, and stereoselective route, while classical resolution via diastereomeric salt formation remains a robust industrial method. Direct ammonia treatment is employed for amino group introduction but requires prior stereochemical control.

These methods, supported by detailed reaction conditions and yields, provide a comprehensive framework for the efficient and scalable preparation of this important chiral amino acid derivative.

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The terminal carboxylic acid group participates in classical acid-base and nucleophilic substitution reactions.

Reaction TypeReagents/ConditionsProductsNotesReferences
Esterification Methanol/H⁺ (acid catalysis)Methyl ester derivativeRequires reflux; yields ~75–85%.
Amidation Thionyl chloride (SOCl₂), NH₃Amide derivativeSOCl₂ converts –COOH to acyl chloride ,
Salt Formation NaOH (aqueous)Sodium carboxylate saltpH-dependent; forms stable salts.

α-Ketoamide Reactivity

The 2-amino-2-oxoethyl group (–CH₂CONH₂) undergoes hydrolysis, reduction, and nucleophilic attacks.

Reaction TypeReagents/ConditionsProductsMechanistic InsightsReferences
Acidic Hydrolysis HCl (6M), reflux3-(Carboxymethyl)-5-methylhexanoic acid + NH₄⁺Cleaves amide bond via protonation.
Basic Hydrolysis NaOH (aqueous), heat3-(Carboxymethyl)-5-methylhexanoate⁻ + NH₃Forms carboxylate anion.
Reduction LiAlH₄ (anhydrous ether)3-(2-Aminoethyl)-5-methylhexanoic acidConverts amide to amine.

Steric and Stereochemical Considerations

The 3S stereochemistry and branched 5-methyl group influence reaction outcomes:

  • Steric Hindrance : The methyl group at C5 reduces reactivity at C3 and C4 positions, favoring selective modifications at the carboxylic acid or amide groups.

  • Stereochemical Integrity : Reactions under mild conditions (e.g., esterification at room temperature) preserve the 3S configuration. Harsh conditions (e.g., prolonged heating) may lead to racemization.

Potential Novel Reactions

Hypothetical pathways based on structural analogs:

Reaction TypePredicted ReagentsExpected ProductsRationale
Decarboxylation Pyridine, heat3-(2-Amino-2-oxoethyl)-5-methylpentaneLoss of CO₂ under thermal stress.
Mannich Reaction Formaldehyde, amineβ-Amino acid derivativeAmide acts as a nucleophile.

Stability Profile

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and NH₃.

  • pH Sensitivity : Stable in pH 2–8; rapid hydrolysis occurs outside this range.

Scientific Research Applications

(3S)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (3S)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the keto group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid is unique due to its specific stereochemistry and the presence of both amino and keto functional groups. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for scientific research and industrial applications.

Biological Activity

(3S)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid, commonly referred to as a derivative of GABA (gamma-aminobutyric acid), exhibits significant biological activity, particularly in the context of neuromodulation and potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C9H17NO3C_9H_{17}NO_3 and features a hexanoic acid backbone with an amino group at the 3-position and a keto group at the 2-position of the side chain. This structural complexity contributes to its biological activity and potential pharmaceutical applications.

Research indicates that this compound may interact with neurotransmitter systems, particularly those involving GABA receptors. Its structural similarity to other bioactive compounds suggests that it could modulate neurotransmitter activity, influencing mood regulation and cognitive functions .

Neurotransmitter Modulation

Preliminary studies have demonstrated that this compound may enhance GABAergic transmission, which is crucial for inhibitory signaling in the central nervous system. This modulation could potentially lead to therapeutic effects in conditions such as anxiety, epilepsy, and other neurological disorders .

Case Studies

  • GABA Receptor Interaction : In vitro studies have shown that this compound can increase the binding affinity to GABA receptors, suggesting its role as a GABA analog. This activity is significant in developing anticonvulsants and anxiolytics.
  • Cognitive Enhancement : Animal models have indicated that administration of this compound leads to improved cognitive performance in tasks requiring memory and learning, further supporting its potential use in treating cognitive deficits associated with neurodegenerative diseases .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
3-Aminomethyl-5-methylhexanoic acidC9H18N2O2C_9H_{18}N_2O_2Contains an additional amino group
PregabalinC8H14N2O2C_8H_{14}N_2O_2Used for neuropathic pain; similar action mechanism
GabapentinC9H11N2O2C_9H_{11}N_2O_2Anticonvulsant; shares structural motifs

The unique combination of amino and keto functionalities within a hexanoic framework distinguishes this compound from these compounds, potentially conferring distinct pharmacological properties.

Applications in Drug Development

Given its biological activity, this compound is being explored for various pharmaceutical applications:

  • Neurological Disorders : Its potential as a neuromodulator positions it as a candidate for treating conditions like epilepsy and anxiety disorders.
  • Peptide Synthesis : The compound serves as a valuable building block in peptide synthesis within pharmaceutical research, contributing to the development of biologically active compounds .

Q & A

Q. What are the key considerations for optimizing the synthetic yield of (3S)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid in laboratory settings?

Optimizing synthetic yield requires attention to:

  • Chiral resolution methods : Traditional resolution using chiral acids (e.g., (S)-(+)-mandelic acid) can separate enantiomers, but enzymatic approaches (e.g., lipase-mediated reactions) offer higher enantioselectivity and reduced costs .
  • Reaction conditions : Temperature, solvent choice, and catalyst loading significantly impact intermediate stability. For example, tert-butyl bromoacetate improves scalability compared to benzyl derivatives in analogous syntheses .
  • Purification steps : Chromatography or recrystallization ensures high purity, critical for pharmacological studies .

Q. How can researchers characterize the enantiomeric purity of this compound, and what analytical techniques are recommended?

Enantiomeric purity is assessed via:

  • Chiral HPLC : Columns with chiral stationary phases (e.g., amylose- or cellulose-based) resolve enantiomers. Retention times are compared to racemic or enantiopure standards .
  • Polarimetry : Specific optical rotation measurements validate chiral integrity, though this requires pure samples .
  • NMR with chiral solvating agents : Diastereomeric interactions can distinguish enantiomers in solution .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Lab coats, gloves, and goggles are mandatory.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Fire safety : Dry powder or CO₂ extinguishers are recommended; avoid water jets to prevent splashing .

Advanced Research Questions

Q. What enzymatic strategies enable enantioselective synthesis of this compound, and how do they compare to traditional resolution methods?

  • Lipase-mediated hydrolysis : TL lipase selectively hydrolyzes esters of the undesired enantiomer, leaving the target (3S)-enantiomer intact. This method achieves >99.9% chiral purity and avoids costly chiral catalysts .
  • Advantages over traditional resolution : Enzymatic methods reduce waste, enhance scalability, and improve cost efficiency compared to diastereomeric salt formation (e.g., mandelic acid resolution) .

Q. How do researchers reconcile contradictory data on the biological activity of this compound across in vitro models?

  • Structural vs. functional analogs : While structurally similar to pregabalin [(3S)-3-(aminomethyl)-5-methylhexanoic acid], the 2-amino-2-oxoethyl group may alter binding to α2-δ subunits of voltage-gated calcium channels. Comparative studies using radiolabeled ligands or calcium flux assays can clarify target engagement .
  • Model-specific variability : Neuronal cell lines (e.g., hippocampal cultures) may exhibit differential vesicle release kinetics compared to in vivo models. Standardizing stimulation protocols (e.g., electrical vs. hyperosmotic) reduces variability .

Q. What methodologies are recommended for impurity profiling of this compound in pharmaceutical research?

  • HPLC-MS/MS : Detects trace impurities (e.g., elimination byproducts like 3-Aminomethyl-5-methylhex-4-enoic acid) with high sensitivity .
  • Reference standards : Use pharmacopeial-grade impurities (Table 1) for quantification.

Q. Table 1: Common Impurities in this compound

Impurity NameCAS No.Detection Method
(R)-Enantiomer216576-74-8Chiral HPLC
4-Eliminate Byproduct148553-50-8Reverse-phase HPLC
Isobutylpyrrolidin-2-one148553-51-9GC-MS

Q. How can researchers design experiments to evaluate the calcium channel modulation mechanism of this compound?

  • Electrophysiology : Patch-clamp assays on dorsal root ganglion neurons quantify inhibition of calcium currents (IC₅₀ values) .
  • Competitive binding assays : Use tritiated pregabalin to assess displacement by the target compound, confirming α2-δ subunit affinity .
  • NMDA receptor dependency : Co-application with NMDA antagonists (e.g., D-AP5) tests if effects require glutamatergic signaling .

Contradiction Analysis in Synthesis Literature

  • Racemic vs. enantioselective routes : Pilot-scale studies show racemic synthesis followed by resolution is cost-effective but generates waste, while enzymatic methods offer greener alternatives but require optimized enzyme stability .
  • Yield discrepancies : Sodium ethoxide-mediated ester hydrolysis (Scheme 5 in ) may produce variable yields due to moisture sensitivity, necessitating strict anhydrous conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(3S)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid
Reactant of Route 2
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(3S)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid

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